2,2',3,4,5'-Pentabromodiphenyl ether
Overview
Description
2,2’,3,4,5’-Pentabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The chemical formula of 2,2’,3,4,5’-Pentabromodiphenyl ether is C12H5Br5O, and it has a molecular weight of 564.688 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,4,5’-Pentabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,2’,3,4,5’-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The bromination is usually conducted in a solvent such as carbon tetrachloride or chloroform, and the reaction is catalyzed by a Lewis acid like aluminum chloride .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,4,5’-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include hydroxylated diphenyl ethers, less brominated diphenyl ethers, and halogen-exchanged diphenyl ethers .
Scientific Research Applications
2,2’,3,4,5’-Pentabromodiphenyl ether has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Research on its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Investigations into its toxicological effects and potential health risks.
Mechanism of Action
The mechanism of action of 2,2’,3,4,5’-Pentabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting normal hormonal functions. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage. The molecular targets include estrogen receptors and thyroid hormone receptors, affecting endocrine pathways .
Comparison with Similar Compounds
2,2’,3,4,5’-Pentabromodiphenyl ether is compared with other polybrominated diphenyl ethers such as:
2,2’,4,4’,5-Pentabromodiphenyl ether: Similar in structure but differs in the position of bromine atoms.
2,2’,4,4’,6-Pentabromodiphenyl ether: Another isomer with different bromine atom positions.
2,2’,4,4’-Tetrabromodiphenyl ether: Contains fewer bromine atoms, resulting in different chemical properties.
The uniqueness of 2,2’,3,4,5’-Pentabromodiphenyl ether lies in its specific bromination pattern, which influences its reactivity and interactions with biological systems .
Properties
IUPAC Name |
1,2,3-tribromo-4-(2,5-dibromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-7(14)10(5-6)18-9-4-3-8(15)11(16)12(9)17/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYQUGCIKNOXFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC2=C(C(=C(C=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30879903 | |
Record name | BDE-87 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-54-2 | |
Record name | 2,2',3,4,5'-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-87 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30879903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5'-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JAM59C7CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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